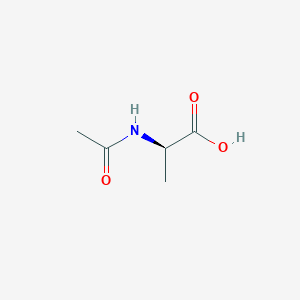

Ac-D-Ala-OH

Description

Properties

IUPAC Name |

(2R)-2-acetamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHDTJVBEPMMGL-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315865 | |

| Record name | N-Acetyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19436-52-3 | |

| Record name | N-Acetyl-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19436-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-D-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIE41SBQ9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Functions of N-Acetyl-D-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-alanine, a derivative of the D-isomeric form of the amino acid alanine, holds a significant, albeit nuanced, position in biochemical research. While often studied in the context of its more complex analogue, N-acetyl-D-alanyl-D-alanine—a cornerstone of bacterial cell wall peptidoglycan—N-Acetyl-D-alanine itself serves as a valuable tool in enzymology, antibiotic interaction studies, and metabolic research. This technical guide provides an in-depth exploration of the core functions of N-Acetyl-D-alanine, distinguishing its roles from those of its related compounds. It details its interaction with key enzymes, its utility in understanding antibiotic mechanisms, and its metabolic fate in certain organisms. The guide presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visual representations of relevant pathways and workflows to support advanced research and drug development endeavors.

Core Functions of N-Acetyl-D-alanine

The primary functions of N-Acetyl-D-alanine are centered on its role as a substrate for specific enzymes and as a molecular probe for studying ligand-receptor interactions.

Substrate for D-aminoacylase

N-Acetyl-D-alanine is a recognized substrate for D-aminoacylase (N-acyl-D-amino acid amidohydrolase), an enzyme that catalyzes the hydrolysis of the N-acyl group from N-acyl-D-amino acids.[1] This stereospecific enzymatic reaction yields D-alanine and acetate. The ability of D-aminoacylase to act on N-Acetyl-D-alanine is of significant interest in biotechnology for the production of optically pure D-amino acids.[1]

Tool for Investigating Vancomycin Binding

N-Acetyl-D-alanine is utilized in studies of the glycopeptide antibiotic vancomycin.[2] Vancomycin's mechanism of action involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis.[3] N-Acetyl-D-alanine serves as a simplified analogue to study the specific binding interactions within the aglycon pocket of vancomycin.[2]

Metabolite in D-amino Acid Detoxification

In the yeast Saccharomyces cerevisiae, D-amino acids can be toxic. The organism possesses a detoxification mechanism involving the enzyme D-amino acid-N-acetyltransferase (DNT).[4] This enzyme catalyzes the N-acetylation of a wide range of D-amino acids, including D-alanine, to form N-acetyl-D-amino acids.[5] This process facilitates the removal of toxic D-amino acids from the cell.[4]

Quantitative Data

The following tables summarize the available quantitative data regarding the interactions and properties of N-Acetyl-D-alanine and its related compounds.

Table 1: Enzymatic Kinetic Parameters

| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Reference(s) |

| D-aminoacylase (mutant F191W) | N-acetyl-D-alanine | - | - | - | Enhanced 1.5-fold compared to wild-type | [6] |

| Porcine Kidney Acylase I | N-acetyl-L-phenylalanine | 5.5 | - | - | - |

Table 2: Antibiotic Binding Affinity

| Ligand | Antibiotic | Association Constant (K_a_) (M⁻¹) | Dissociation Constant (K_d_) (µM) | Method | Reference(s) |

| N-acetyl-D-alanyl-D-alanine | Vancomycin | 3.6 x 10⁴ | - | Spectrophotometry | [7] |

| N-acetyl-D-alanyl-D-serine | Vancomycin | 0.52 x 10⁴ | - | Spectrophotometry | [7] |

| N-acetyl-D-alanyl-D-alanine | Teicoplanin | 17 x 10⁴ | - | Spectrophotometry | [7] |

| N-acetyl-D-alanyl-D-serine | Teicoplanin | 6 x 10⁴ | - | Spectrophotometry | [7] |

| Nα-Docosanoyl-ε-acetyl-Lys-D-Ala-D-Ala | Vancomycin | - | ~1.1 | Surface Plasmon Resonance |

Experimental Protocols

Synthesis of N-Acetyl-D-alanine

A general method for the synthesis of N-acetyl-D,L-alanine involves the acetylation of D,L-alanine with acetic anhydride in acetic acid.[8] For the stereospecific synthesis of N-Acetyl-D-alanine, a similar procedure can be adapted using D-alanine as the starting material.

Materials:

-

D-alanine

-

Acetic anhydride

-

Glacial acetic acid

Procedure:

-

Dissolve D-alanine in glacial acetic acid.

-

Add acetic anhydride to the solution. The molar ratio of acetic anhydride to D-alanine should be approximately 1.2 to 1.3.

-

Heat the reaction mixture at a controlled temperature (e.g., 48-55°C) for a specified duration.

-

Evaporate the acetic acid under reduced pressure.

-

The resulting crude product can be purified by crystallization from water.

D-aminoacylase Activity Assay

This protocol describes a method to measure the enzymatic activity of D-aminoacylase using N-Acetyl-D-alanine as a substrate, with product quantification by HPLC.[9]

Materials:

-

Purified D-aminoacylase

-

N-Acetyl-D-alanine

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system with a chiral column or a C18 column for derivatized amino acids

-

Derivatizing agent (e.g., o-phthaldialdehyde, OPA)

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the reaction buffer and a defined concentration of N-Acetyl-D-alanine (e.g., 10 mM).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding a known amount of D-aminoacylase.

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

-

Sample Analysis by HPLC:

-

If necessary, derivatize the amino acids in the quenched samples with OPA for fluorescence detection.

-

Inject the samples onto the HPLC system.

-

Separate the substrate (N-Acetyl-D-alanine) and the product (D-alanine) using an appropriate mobile phase gradient.

-

Detect the compounds using a UV or fluorescence detector.

-

-

Data Analysis:

-

Generate a standard curve for D-alanine.

-

Quantify the amount of D-alanine produced in each sample based on the standard curve.

-

Calculate the initial reaction velocity and determine the enzyme's specific activity.

-

Vancomycin Binding Assay using Isothermal Titration Calorimetry (ITC)

ITC can be used to determine the binding affinity of vancomycin to N-Acetyl-D-alanine or its analogues.[10]

Materials:

-

Vancomycin hydrochloride

-

N-Acetyl-D-alanine (or analogue)

-

Degassed buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a solution of vancomycin in the degassed buffer and load it into the injection syringe.

-

Dissolve the N-Acetyl-D-alanine analogue in the identical buffer and place it in the sample cell.

-

-

Titration:

-

Perform a series of small, precise injections of the vancomycin solution into the sample cell containing the ligand solution, while maintaining a constant temperature.

-

-

Data Acquisition:

-

The instrument measures the heat released or absorbed during each injection.

-

-

Data Analysis:

-

Plot the heat change per injection against the molar ratio of vancomycin to the ligand.

-

Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (K_d_), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

-

Visualizations

The following diagrams illustrate key pathways and workflows involving N-Acetyl-D-alanine.

Conclusion

N-Acetyl-D-alanine, while structurally simple, serves as a versatile tool in biochemical and pharmaceutical research. Its role as a specific substrate for D-aminoacylase provides a basis for biotechnological applications in the production of enantiomerically pure D-amino acids. Furthermore, its utility as an analogue for studying the binding of crucial antibiotics like vancomycin contributes to our understanding of antibiotic mechanisms and the development of strategies to combat resistance. The detoxification pathway in yeast highlights a fundamental biological process for managing potentially harmful D-amino acids. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate the functions and applications of this important molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae: detoxification of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-amino acid N-acetyltransferase of Saccharomyces cerevisiae: a close homologue of histone acetyltransferase Hpa2p acting exclusively on free D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Ac-D-Ala-OH chemical properties and structure

An In-depth Technical Guide to N-Acetyl-D-alanine (Ac-D-Ala-OH)

Introduction

N-Acetyl-D-alanine (this compound) is the N-acetylated derivative of D-alanine, a non-proteinogenic amino acid. This compound is of significant interest to researchers in microbiology, biochemistry, and drug development. Its structural similarity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors makes it a valuable tool for studying bacterial cell wall biosynthesis and the mechanisms of action of glycopeptide antibiotics like vancomycin.[1][2] Furthermore, this compound serves as a specific substrate for D-aminoacylases, enzymes that are targets for various biotechnological applications.[3] This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and key applications of this compound.

Chemical Identity and Structure

This compound is a chiral molecule featuring a central carbon atom with R-configuration. The N-acetylation removes the basicity of the amino group, resulting in an acidic molecule.

Physicochemical Properties

The key physicochemical properties of N-Acetyl-D-alanine are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 131.13 g/mol | [1][4][8] |

| Appearance | White to off-white powder | [1][3] |

| Melting Point | 125 °C | [6][9] |

| Boiling Point | 369.7 °C (Predicted) | [6][10] |

| Water Solubility | Slightly soluble in water; Soluble in 1% acetic acid | [5][6][11] |

| LogP (XLogP3) | -0.9 | [4][6] |

| pKa (Strongest Acidic) | ~3.89 (Predicted for L-isomer) | [12] |

| Optical Rotation | [α]²⁰/D = +61° to +67° (c=2 in H₂O) | [6] |

| Storage Temperature | -20°C | [1][6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for this compound in a standard solvent like D₂O are listed below. The ¹H NMR spectrum is characterized by three distinct signals corresponding to the two methyl groups and the alpha-proton.

| Nucleus | Atom Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Acetyl-CH₃ | ~2.05 | Singlet (s) |

| ¹H | Alanine-CβH₃ | ~1.45 | Doublet (d) |

| ¹H | Alanine-CαH | ~4.35 | Quartet (q) |

| ¹³C | Acetyl-CH₃ | ~22.5 | - |

| ¹³C | Alanine-Cβ | ~17.0 | - |

| ¹³C | Alanine-Cα | ~51.5 | - |

| ¹³C | Acetyl-C=O | ~175.0 | - |

| ¹³C | Carboxyl-C=O | ~177.5 | - |

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, this compound is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z ≈ 132.06. Tandem MS (MS/MS) analysis would likely show characteristic fragmentation patterns resulting from the cleavage of the amide and C-C bonds.[12][13] Common losses would include water ([M+H-18]⁺) and the carboxyl group as COOH or CO₂.[13]

Experimental Protocols

Synthesis of N-Acetyl-D-alanine

This protocol describes a standard procedure for the N-acetylation of D-alanine using acetic anhydride.[8][14]

-

Dissolution: Dissolve D-alanine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Acetylation: Cool the flask in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours at a slightly elevated temperature (e.g., 50°C) to ensure the reaction goes to completion.

-

Workup: Remove the acetic acid under reduced pressure using a rotary evaporator. The resulting residue will contain the crude N-Acetyl-D-alanine.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as water or an ethanol/water mixture, to obtain the pure compound.

-

Verification: Confirm the identity and purity of the product using NMR, MS, and HPLC analysis.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a synthesized this compound sample.[12]

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm.

-

Procedure:

-

Prepare a sample solution of this compound (e.g., 1 mg/mL) in the initial mobile phase composition (95% A, 5% B).

-

Inject 10-20 µL of the sample onto the column.

-

Run the gradient and record the chromatogram.

-

Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.

-

D-aminoacylase Activity Assay

This protocol measures the activity of D-aminoacylase by quantifying the D-alanine produced from the hydrolysis of this compound.[15][16]

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0) and 10 mM this compound.

-

Pre-incubation: Equilibrate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for 5 minutes.

-

Initiation: Start the reaction by adding a known amount of purified D-aminoacylase.

-

Time Course: At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 1 M HCl or by heating).

-

Quantification: Analyze the quenched samples by HPLC (as described in 5.2) to separate and quantify the D-alanine product.

-

Analysis: Create a standard curve for D-alanine to determine its concentration in the samples. Calculate the initial reaction velocity and the specific activity of the enzyme (e.g., in µmol of product per minute per mg of enzyme).

Key Applications in Research

Substrate for D-Aminoacylase Characterization

This compound is a specific substrate for N-acyl-D-amino acid amidohydrolases, commonly known as D-aminoacylases. These enzymes exhibit high stereospecificity and are used in the industrial production of enantiomerically pure D-amino acids.[16] Researchers use this compound to:

-

Identify and discover new D-aminoacylases from various sources.[3]

-

Characterize the kinetic properties (Kₘ, k꜀ₐₜ) of these enzymes.[15]

-

Screen for inhibitors of D-aminoacylase activity.

Analogue for Studying Antibiotic Binding

The glycopeptide antibiotic vancomycin functions by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis in Gram-positive bacteria.[1][2][6] this compound, and more commonly the dipeptide N-acetyl-D-alanyl-D-alanine, are used as mimics of this natural binding epitope.[1][17] These studies are critical for:

-

Understanding the molecular basis of vancomycin's mechanism of action.[1]

-

Investigating the structural changes that lead to vancomycin resistance, such as the substitution of the terminal D-Ala with D-Lactate.[6][18]

-

Designing new semi-synthetic glycopeptide antibiotics with improved activity against resistant strains.[7]

Conclusion

N-Acetyl-D-alanine is a well-characterized compound with defined chemical and physical properties. Its utility as a specific enzyme substrate and as a structural analogue of a critical bacterial cell wall component makes it an indispensable tool for researchers. The protocols and data presented in this guide provide a solid foundation for professionals in biochemistry and drug development to effectively utilize this compound in their research endeavors.

References

- 1. Structure of vancomycin and its complex with acetyl-D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 7. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. [PDF] Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria | Semantic Scholar [semanticscholar.org]

- 11. mzCloud – N Acetyl L alanyl L alanyl L alanine [mzcloud.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Acetyl-D-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for N-Acetyl-D-alanine, a crucial chiral amino acid derivative with applications in peptide synthesis, drug development, and biochemical research. The document details chemical, enzymatic, and chemo-enzymatic approaches, offering detailed experimental protocols, comparative data, and visualizations of key pathways and workflows.

Chemical Synthesis Methods

Chemical synthesis of N-Acetyl-D-alanine can be broadly categorized into two main strategies: direct acetylation of D-alanine and resolution of a racemic mixture of N-Acetyl-D,L-alanine.

Direct Acetylation of D-alanine

This method involves the direct reaction of D-alanine with an acetylating agent, most commonly acetic anhydride.

Experimental Protocol:

-

Materials: D-alanine, acetic anhydride, glacial acetic acid, water.

-

Procedure:

-

Dissolve D-alanine in glacial acetic acid.

-

Add a molar excess of acetic anhydride (typically 1.2 to 1.3 molar equivalents) to the solution.

-

Heat the reaction mixture at a controlled temperature, for instance, between 48 to 55°C.[1]

-

Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Upon completion, evaporate the acetic acid under reduced pressure.

-

The crude product can be purified by crystallization from water.[1]

-

Dry the resulting crystals to obtain N-Acetyl-D-alanine.

-

Quantitative Data:

Synthesis via Peptide Coupling Analogy

This approach, adapted from dipeptide synthesis, involves the coupling of an N-acetylated glycine with a carboxyl-protected D-alanine derivative, followed by deprotection. While this method is more complex, it can offer better control over stereochemistry.

Experimental Protocol:

-

Materials: N-acetylglycine, D-alanine methyl ester hydrochloride, N-methylmorpholine, isobutylchloroformate, chloroform, 0.2 N HCl, 1% NaHCO3 solution, brine, anhydrous sodium sulfate, methanol, water, 1N sodium hydroxide, 1N HCl, ethyl acetate.

-

Procedure:

-

Activation of N-acetylglycine: Dissolve N-acetylglycine in chloroform and cool in an ice bath. Add one equivalent of N-methylmorpholine, followed by one equivalent of isobutylchloroformate, and stir for 10 minutes to form the mixed anhydride.[2]

-

Neutralization of D-alanine methyl ester: In a separate flask, neutralize D-alanine methyl ester hydrochloride with one equivalent of N-methylmorpholine in chloroform.[2]

-

Coupling Reaction: Add the neutralized D-alanine methyl ester solution to the mixed anhydride solution. Stir the reaction mixture at 0°C for at least 45 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.[2]

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 0.2 N HCl, 1% NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate.[2]

-

Isolation of Intermediate: Filter and remove the solvent under reduced pressure to obtain the crude N-Acetylglycyl-D-alanine methyl ester.[2]

-

Deprotection (Hydrolysis): Dissolve the crude methyl ester in a mixture of methanol and water. Add 1 to 1.2 equivalents of 1N sodium hydroxide solution and monitor the reaction by TLC.[2]

-

Final Product Isolation: Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl. Extract the product into ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N-Acetyl-D-alanine.[2]

-

Enzymatic and Chemo-enzymatic Synthesis Methods

Enzymatic and chemo-enzymatic methods offer high stereoselectivity and milder reaction conditions compared to purely chemical routes.

Enzymatic Synthesis via N-Acetyltransferase

This method utilizes a D-amino-acid N-acetyltransferase (EC 2.3.1.36) to catalyze the transfer of an acetyl group from acetyl-CoA to D-alanine.[3]

Conceptual Experimental Protocol:

-

Enzyme Source: A purified D-amino-acid N-acetyltransferase. This may involve expression and purification from a microbial source like Saccharomyces cerevisiae.

-

Reaction Mixture:

-

D-alanine

-

Acetyl-CoA

-

Appropriate buffer (e.g., phosphate buffer at a specific pH)

-

-

Procedure:

-

Combine the substrates and the enzyme in the reaction buffer.

-

Incubate the mixture at the optimal temperature for the enzyme.

-

Monitor the reaction progress by HPLC or LC-MS.

-

Purify the product from the reaction mixture using chromatographic methods, such as ion-exchange or reversed-phase chromatography.

-

A recent study has demonstrated the potential of this approach by engineering Escherichia coli to express a racemase and an N-acetyltransferase, enabling the production of various N-acetyl-D-amino acids from their L-amino acid counterparts.[4]

Chemo-enzymatic Synthesis via Dynamic Kinetic Resolution

This approach combines the chemical acetylation of a racemic mixture of D,L-alanine with an enzymatic kinetic resolution of the resulting N-Acetyl-D,L-alanine.

Experimental Protocol:

-

Chemical Acetylation of D,L-alanine:

-

Follow the protocol described in section 1.1 using D,L-alanine as the starting material to produce N-Acetyl-D,L-alanine. A patent describes a process of reacting D,L-alanine with 1.2 to 1.3 molar equivalents of acetic anhydride in 4.4 to 5.0 molar equivalents of acetic acid at 48 to 55°C, resulting in a 78 to 83% yield of acetyl-D,L-alanine with a purity of 98.7 to 99%.[1]

-

-

Enzymatic Kinetic Resolution:

-

Enzyme: A D-aminoacylase or immobilized whole cells expressing a suitable hydrolase.

-

Procedure:

-

Dissolve the N-Acetyl-D,L-alanine in a suitable buffer at the optimal pH for the enzyme (e.g., pH 7.0).

-

Add the D-aminoacylase or immobilized cells to the solution.

-

Incubate the reaction at the optimal temperature (e.g., 40°C).

-

The enzyme will selectively hydrolyze the N-Acetyl-L-alanine to L-alanine and acetic acid, leaving the desired N-Acetyl-D-alanine unreacted.

-

Separate the N-Acetyl-D-alanine from L-alanine and the unreacted starting material. This can be achieved by adjusting the pH and using extraction or chromatographic techniques. One study on the resolution of N-acetyl-DL-alanine methyl ester using immobilized E. coli cells reported an enantiomeric excess of 99.99% for the N-acetyl-D-alanine methyl ester.[5]

-

-

Data Presentation

Table 1: Comparison of Synthesis Methods for N-Acetyl-D-alanine and Related Compounds

| Synthesis Method | Starting Material | Key Reagents/Enzymes | Yield | Purity/Enantiomeric Excess | Reference |

| Chemical Acetylation | D,L-alanine | Acetic anhydride, Acetic acid | 78-83% | 98.7-99% (racemic) | [1] |

| Chemical Synthesis (General) | Amino acid | Acetic anhydride, Acetic acid | 92-98% | High | |

| Chemo-enzymatic Resolution | N-Acetyl-D,L-alanine methyl ester | Immobilized E. coli cells | - | 99.99% e.e.p | [5] |

| Biosynthesis Platform | L-amino acids | Racemase, N-acetyltransferase | Varies (e.g., 5.65 g/L for N-acetyl-D-valine) | Optically pure | [4] |

Mandatory Visualizations

Signaling Pathway: Bacterial Peptidoglycan Biosynthesis

N-Acetyl-D-alanine is an analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursor, a key target for antibiotics like vancomycin.

Caption: Bacterial peptidoglycan biosynthesis and the site of vancomycin inhibition.

Experimental Workflow: Chemical Synthesis of N-Acetyl-D-alanine

Caption: General workflow for the chemical synthesis of N-Acetyl-D-alanine.

Logical Relationship: Chemo-enzymatic Dynamic Kinetic Resolution

Caption: Logical workflow for the chemo-enzymatic synthesis of N-Acetyl-D-alanine.

References

- 1. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. D-amino-acid N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 4. Engineering acetylation platform for the total biosynthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Enigmatic Role of N-acetyl-D-alanine in Bacterial Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the biological significance of D-alanine and its derivatives in bacterial cell wall biosynthesis is well-established, the specific role of N-acetyl-D-alanine (Ac-D-Ala-OH) remains largely unexplored in naturally occurring biological systems. This technical guide provides an in-depth exploration of the foundational principles of D-alanine metabolism and its incorporation into peptidoglycan, thereby offering a framework for understanding the potential or hypothesized functions of this compound. Drawing parallels with structurally similar molecules used in research, this document delves into the potential of this compound as a metabolic probe, a modulator of cell wall synthesis, or a novel antimicrobial target. This guide furnishes researchers with the necessary theoretical background, detailed experimental protocols, and quantitative data to stimulate further investigation into the nuanced roles of acetylated D-amino acids in bacterial physiology and drug development.

Introduction: The Centrality of D-Alanine in Bacterial Cell Wall Architecture

In the kingdom of bacteria, the structural integrity of the cell is paramount for survival, and this integrity is primarily conferred by the peptidoglycan (PG) layer of the cell wall.[1] Unlike eukaryotes, which exclusively utilize L-amino acids in protein synthesis, bacteria incorporate D-amino acids, most notably D-alanine (D-Ala), into their PG structure.[2] This unique biochemical feature not only provides resistance to common proteases but also presents a selective target for antimicrobial agents.[1]

The synthesis of PG is a meticulously orchestrated multi-step process that culminates in a cross-linked mesh-like structure, providing rigidity and protection against osmotic lysis.[3] A critical component of this process is the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the UDP-N-acetylmuramic acid pentapeptide (UDP-MurNAc-pentapeptide), the primary building block of the PG layer.[2] The D-Ala-D-Ala moiety is the substrate for DD-transpeptidases (also known as penicillin-binding proteins or PBPs), the enzymes that catalyze the final cross-linking step in PG synthesis.[3] Consequently, the metabolic pathways that produce and utilize D-Ala are of profound interest in the development of antibiotics.

While the role of D-Ala and its dipeptide is clear, the natural biological function of N-acetyl-D-alanine (this compound) in bacteria is not documented. However, its structural similarity to the N-terminus of the PG peptide stem and its use in synthetic analogs for research purposes suggest several hypothesized roles. This guide will first elucidate the established pathways of D-Ala metabolism and PG synthesis and then explore the potential roles and research applications of this compound.

The Canonical Pathway: D-Alanine Metabolism and Peptidoglycan Biosynthesis

The journey of D-alanine from its synthesis to its incorporation into the bacterial cell wall involves a series of enzymatic steps that are highly conserved across many bacterial species.

2.1. Synthesis of D-Alanine:

Most bacteria possess an alanine racemase (Alr) enzyme that catalyzes the interconversion of L-alanine and D-alanine, ensuring a sufficient supply of the D-enantiomer for cell wall synthesis.[4] This pyridoxal-5-phosphate (PLP)-dependent enzyme is a key player in bacterial viability.

2.2. Formation of D-Alanyl-D-Alanine:

The D-Ala-D-Ala dipeptide is synthesized in the cytoplasm by the ATP-dependent enzyme D-alanine-D-alanine ligase (Ddl). This enzyme ligates two molecules of D-alanine, a crucial step for the subsequent formation of the pentapeptide precursor.[5]

2.3. Assembly of the UDP-MurNAc-Pentapeptide Precursor:

The D-Ala-D-Ala dipeptide is then added to the UDP-MurNAc-tripeptide by the MurF ligase, completing the synthesis of the UDP-MurNAc-pentapeptide.[5] This precursor is then transported across the cytoplasmic membrane.

2.4. Transpeptidation and Peptidoglycan Cross-Linking:

In the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cell membrane (in Gram-positive bacteria), DD-transpeptidases utilize the UDP-MurNAc-pentapeptide to extend and cross-link the PG chains. These enzymes cleave the terminal D-alanine from the D-Ala-D-Ala moiety of one peptide stem and form a new peptide bond with a neighboring peptide chain, releasing the terminal D-alanine in the process.[5]

Below is a DOT script representation of the core peptidoglycan precursor biosynthesis pathway.

Caption: Canonical pathway of bacterial peptidoglycan precursor biosynthesis.

Hypothesized Roles and Research Applications of this compound

Given the absence of direct evidence for a natural biological role of this compound, its significance is primarily understood through its potential as a research tool and its hypothesized interactions with the established pathways of D-alanine metabolism.

3.1. This compound as a Metabolic Probe:

N-acetylated amino acids can be used to study the activity of D-aminoacylases, enzymes that hydrolyze N-acyl-D-amino acids.[6] By using this compound as a substrate in enzymatic assays, researchers can characterize the kinetics and substrate specificity of these enzymes, which may play a role in D-amino acid recycling or detoxification.

3.2. A Structural Analog for Studying Enzyme-Substrate Interactions:

Synthetic dipeptides such as N-Acetylglycyl-D-alanine serve as minimalist structural analogs of the D-Ala-D-Ala terminus of peptidoglycan precursors.[3] These analogs are invaluable for several reasons:

-

Enzyme Kinetics: They allow for focused investigations into the binding and catalytic mechanisms of DD-peptidases.[3]

-

Inhibitor Screening: They can be used in high-throughput screening assays to identify novel inhibitors of these crucial bacterial enzymes.[3]

-

Structural Biology: Co-crystallization of enzymes with these analogs can provide detailed insights into the active site architecture and the molecular basis of substrate recognition.[7]

3.3. Potential as a Competitive Inhibitor:

Structurally, this compound could potentially act as a competitive inhibitor of enzymes that recognize D-alanine or N-acetylated amino acids. For instance, it might interfere with D-alanine transport or the activity of enzymes involved in teichoic acid D-alanylation, a process that modulates the net charge of the bacterial cell surface.[4]

The following DOT script illustrates a generalized workflow for screening inhibitors of DD-peptidases using a substrate analog.

Caption: Generalized workflow for screening inhibitors of DD-peptidases.

Quantitative Data

The following table summarizes comparative data for DD-peptidase substrates, highlighting the utility of synthetic analogs in enzymatic studies. The data presented is illustrative and based on typical findings in the literature.

| Substrate | Apparent Km (mM) | Apparent Vmax (relative units) | Notes |

| Natural Substrate (e.g., UDP-MurNAc-pentapeptide) | 0.1 - 1.0 | 100 | Represents the physiological substrate. |

| N-Acetyl-D-alanyl-D-alanine | 1 - 10 | 80 - 120 | A close structural analog of the natural dipeptide terminus.[2] |

| N-Acetylglycyl-D-alanine | 5 - 20 | 50 - 90 | A minimalist analog with a flexible glycine residue.[3] |

Experimental Protocols

5.1. Protocol 1: Assay for D-aminoacylase Activity using this compound

Objective: To measure the enzymatic activity of a D-aminoacylase using N-acetyl-D-alanine as the substrate.

Materials:

-

Purified D-aminoacylase

-

N-acetyl-D-alanine (this compound)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 1 M HCl)

-

D-amino acid oxidase (DAAO)

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., o-phenylenediamine)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in the reaction buffer.

-

Initiate the reaction by adding the D-aminoacylase to a pre-warmed solution of this compound.

-

Incubate the reaction at a constant temperature for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of released D-alanine using a coupled enzyme assay: a. The released D-alanine is oxidized by DAAO, producing hydrogen peroxide. b. The hydrogen peroxide is then used by HRP to oxidize the chromogenic substrate, resulting in a colored product.

-

Measure the absorbance of the colored product using a spectrophotometer.

-

Calculate the enzyme activity based on a standard curve of known D-alanine concentrations.[6]

5.2. Protocol 2: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

Objective: To determine the binding affinity of a compound (e.g., a potential inhibitor or a substrate analog like N-acetyl-D-alanyl-D-alanine) to a target protein (e.g., a DD-peptidase or vancomycin).

Materials:

-

Purified target protein

-

Ligand (e.g., N-acetyl-D-alanyl-D-alanine)

-

ITC buffer (e.g., PBS or HEPES, pH 7.4)

-

Isothermal titration calorimeter

Procedure:

-

Prepare solutions of the target protein and the ligand in the same ITC buffer. Degas the solutions to remove air bubbles.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

-

Initiate the titration. The instrument will measure the heat change upon each injection of the ligand into the protein solution.

-

Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[6]

Conclusion and Future Directions

While N-acetyl-D-alanine (this compound) has not been identified as a key metabolite in the central pathways of bacterial cell wall synthesis, its structural characteristics make it a molecule of significant interest for research and development. As a potential metabolic probe and a structural analog of crucial cell wall precursors, this compound and related compounds are instrumental in dissecting the mechanisms of bacterial enzymes and in the search for novel antimicrobial agents.

Future research should focus on several key areas:

-

Screening for Natural Occurrence: A systematic investigation into the presence of this compound in various bacterial species under different growth conditions could reveal a previously unknown biological role.

-

Enzyme Characterization: Identifying and characterizing bacterial enzymes that can synthesize or degrade this compound would provide insights into its potential metabolic context.

-

Development of Novel Probes: The synthesis of modified this compound derivatives with reporter tags could facilitate the study of D-alanine metabolism and cell wall dynamics in vivo.

By leveraging the foundational knowledge of D-alanine's role in bacterial physiology and employing this compound as a research tool, the scientific community can continue to unravel the complexities of the bacterial cell wall and develop innovative strategies to combat antibiotic resistance.

References

- 1. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-Acetyl-D-alanine (Ac-D-Ala-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-alanine (Ac-D-Ala-OH) is a derivative of the D-enantiomer of the amino acid alanine. While not as abundant in nature as its L-counterpart, this compound and other D-amino acid derivatives play crucial roles in various biological processes, particularly in the microbial world. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound. It is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development, offering detailed experimental protocols, structured quantitative data, and visual representations of key processes.

Discovery and History

The discovery of N-acetylated amino acids is intrinsically linked to the broader exploration of amino acid metabolism and the unique biochemistry of D-amino acids. While a singular "discovery" paper for N-acetyl-D-alanine is not prominent in historical records, its synthesis and study are part of the mid-20th-century advancements in organic and biological chemistry.

Early research into the composition of bacterial cell walls revealed the surprising presence of D-amino acids, which are uncommon in higher organisms where L-amino acids predominate.[1] This finding spurred interest in the metabolism and function of D-amino acids and their derivatives.

The development of methods for the N-acetylation of amino acids was a significant step, allowing for the protection of the amino group during peptide synthesis and enabling the study of enzymes that act on these modified molecules. The Schotten-Baumann reaction, a well-established method for acylation, was adapted for the acetylation of amino acids using reagents like acetic anhydride or acetyl chloride under basic conditions.[2]

The primary historical and ongoing significance of this compound lies in its utility as a tool for studying enzymes that recognize D-amino acids, such as D-aminoacylases, and in understanding the mechanisms of action of antibiotics like vancomycin that target D-alanine-containing structures in bacterial cell walls.[3]

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetyl-D-alanine is presented in the table below.

| Property | Value |

| IUPAC Name | (2R)-2-acetamidopropanoic acid[4] |

| CAS Number | 19436-52-3[3] |

| Molecular Formula | C₅H₉NO₃[3] |

| Molecular Weight | 131.13 g/mol [3] |

| Appearance | White to off-white powder[3] |

| Melting Point | Data for the L-isomer is reported as 122-128°C.[5] Specific data for the D-isomer is not consistently reported. |

| Solubility | Slightly soluble in water. |

| Optical Rotation | Specific rotation values can vary based on conditions; however, it is the dextrorotatory enantiomer. |

| SMILES | C--INVALID-LINK--C(O)=O[3] |

| InChI Key | KTHDTJVBEPMMGL-GSVOUGTGSA-N[3] |

Synthesis and Experimental Protocols

N-Acetyl-D-alanine can be synthesized through several methods. The most common laboratory-scale synthesis involves the direct acetylation of D-alanine. For obtaining enantiomerically pure this compound, enzymatic resolution of the racemic N-acetyl-DL-alanine is a highly effective method.

Chemical Synthesis of N-Acetyl-DL-alanine

A general method for the N-acetylation of alanine involves the use of acetic anhydride.

Protocol:

-

Dissolution: Dissolve D,L-alanine in acetic acid.

-

Acetylation: Add 1.0 to 1.1 molar equivalents of acetic anhydride to the solution.

-

Reaction: Heat the mixture to a temperature between 60-150°C. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, the acetic acid is removed under reduced pressure. The resulting N-acetyl-D,L-alanine can be obtained as a solid or a viscous oil.

-

Purification: The crude product can be purified by crystallization from water to yield N-acetyl-D,L-alanine with a purity of 98.7-99%.[6]

Enzymatic Resolution of N-Acetyl-DL-alanine

Enzymatic resolution is a powerful technique for separating enantiomers. D-aminoacylases are enzymes that specifically hydrolyze the N-acyl group from the D-enantiomers of N-acylated amino acids.[7]

Protocol:

-

Substrate Preparation: Prepare a solution of N-acetyl-DL-alanine in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

-

Enzyme Addition: Add a D-aminoacylase enzyme preparation to the substrate solution. The enzyme may be in a soluble form or immobilized on a solid support for easier recovery and reuse.

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 35-40°C).

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of D-alanine or the disappearance of this compound using methods like HPLC.

-

Separation: After the reaction, the mixture will contain D-alanine and unreacted N-acetyl-L-alanine. These can be separated based on their different chemical properties (e.g., solubility, charge).

-

Isolation of this compound: N-acetyl-D-alanine can be obtained by acetylating the D-alanine produced in the enzymatic hydrolysis step. Alternatively, if an L-specific acylase is used, the unreacted N-acetyl-D-alanine can be isolated from the L-alanine product.

Biological Significance and Applications

This compound is a valuable tool in several areas of research and development.

Substrate for D-Aminoacylase Characterization

N-acetyl-D-alanine serves as a key substrate for the identification, differentiation, and characterization of D-aminoacylases (N-acyl-D-amino acid amidohydrolases).[3][7] These enzymes are of significant interest in biotechnology for the production of optically pure D-amino acids, which are important chiral building blocks for pharmaceuticals.

Enzymatic Assay Protocol for D-Aminoacylase Activity:

-

Reaction Mixture: Prepare a reaction mixture containing this compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).

-

Enzyme Addition: Initiate the reaction by adding the D-aminoacylase enzyme preparation.

-

Incubation: Incubate at the optimal temperature for the enzyme.

-

Quantification of D-Alanine: The amount of D-alanine produced can be quantified using a coupled enzymatic assay. The released D-alanine is oxidatively deaminated by D-amino acid oxidase (DAAO), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of D-alanine released.

Probing Antibiotic Binding Sites

This compound is utilized in studies of glycopeptide antibiotics like vancomycin.[3] Vancomycin exerts its antibacterial effect by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall. This compound can be used as a simple analog to study the binding interactions within the aglycon pocket of vancomycin, helping to elucidate the structural basis of its activity and mechanisms of resistance.

Chiral Building Block in Asymmetric Synthesis

As an enantiomerically pure compound, this compound can serve as a chiral building block in asymmetric synthesis. The defined stereochemistry at the alpha-carbon makes it a valuable starting material for the synthesis of more complex chiral molecules, including pharmaceuticals and other biologically active compounds.

Quantitative Data

The following table summarizes available quantitative data for the enzymatic hydrolysis of N-acetylated amino acids. While specific kinetic data for this compound with various D-aminoacylases are dispersed in the literature and enzyme-specific, the table provides an example of the types of data obtained in such studies.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| D-acylase (Klebsiella pneumoniae) | N-Acetyl-D-methionine | 11.2 ± 0.9 | 11.8 ± 0.4 | 1.05 | [8] |

| D-acylase (Klebsiella pneumoniae) | N-Acetyl-D-phenylalanine | 10.1 ± 1.1 | 3.8 ± 0.1 | 0.38 | [8] |

| D-acylase (Bordetella petrii) | N-Acetyl-D-methionine | 11.0 ± 1.0 | 10.0 ± 0.3 | 0.91 | [8] |

| D-acylase (Bordetella petrii) | N-Acetyl-D-phenylalanine | 8.8 ± 0.8 | 1.2 ± 0.03 | 0.14 | [8] |

Conclusion

N-Acetyl-D-alanine, while a relatively simple molecule, holds significant importance as a research tool in the fields of microbiology, enzymology, and medicinal chemistry. Its historical context is rooted in the fundamental discoveries of D-amino acids in bacteria. Today, it continues to be indispensable for the characterization of D-aminoacylases, for probing the binding sites of crucial antibiotics, and as a chiral precursor in the synthesis of complex molecules. The detailed protocols and data presented in this guide aim to facilitate further research and development in these critical areas.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thermo Scientific Chemicals N-Acetyl-L-alanine, 96% | Fisher Scientific [fishersci.ca]

- 6. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Ac-D-Ala-OH for Researchers and Drug Development Professionals

Introduction: N-Acetyl-D-alanine (Ac-D-Ala-OH) is a chiral amino acid derivative that serves as a critical building block in various scientific applications, particularly in peptide synthesis and drug development. Its D-configuration offers unique biochemical properties that are leveraged in the study of enzyme specificity, the development of antibiotic resistance mechanisms, and the synthesis of novel therapeutic peptides. This technical guide provides an in-depth overview of the commercial sources of high-purity this compound, its quality control methodologies, and its role in key biological pathways.

Commercial Sources and Specifications

The procurement of high-purity this compound is crucial for the reliability and reproducibility of research outcomes. A variety of chemical suppliers offer this compound with different purity levels and in various quantities. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Purity Specification | Available Quantities | Analytical Methods Cited |

| Sigma-Aldrich | ≥98% (TLC) | 5g, 25g | TLC, Ligand Binding Assay |

| BioCrick | >98% | 5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1g | HPLC, MS, NMR |

| Santa Cruz Biotechnology | ≥97% | Inquire | Certificate of Analysis available |

| Tokyo Chemical Industry (TCI) | >97.0% (T) (HPLC) | 5g, 25g | HPLC, Neutralization titration, NMR |

| Chem-Impex | Inquire | Inquire | Certificate of Analysis available |

| MedChemExpress | Inquire | Inquire | Inquire |

| Creative Peptides | Inquire | Inquire | Inquire |

| DKSH | Pharmacy grade, 99.00% | Inquire | Inquire |

| ChemicalBook | 99% | 1kg, 5 tons | Inquire |

Experimental Protocols: Quality Control of this compound

Ensuring the purity and identity of this compound is paramount for its application in sensitive research and development settings. The following are detailed methodologies for key analytical techniques used for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

Objective: To determine the purity of an this compound sample by separating it from any potential impurities.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient could run from 5% B to 95% B over 20 minutes.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 210-220 nm is suitable for the amide bond in this compound.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is calculated by determining the area of the main peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and identity of this compound.

Objective: To verify the molecular structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆) in an NMR tube.

-

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

-

-

Spectral Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of this compound.

Visualization of Experimental Workflow and Biological Pathway

Quality Control Workflow for this compound

The following diagram illustrates a typical workflow for the quality control of a newly synthesized or purchased batch of this compound.

Role in Bacterial Cell Wall Synthesis and Vancomycin's Mechanism of Action

This compound is a crucial component of the peptidoglycan precursors in bacterial cell walls. The antibiotic vancomycin exerts its effect by targeting the D-Ala-D-Ala terminus of these precursors, thereby inhibiting cell wall synthesis.[1][2][3] This interaction is a classic example of antibiotic mechanism of action and highlights the importance of D-amino acids in bacterial physiology.

References

An In-depth Technical Guide to N-Acetyl-D-alanine (CAS 19436-52-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-alanine (CAS 19436-52-3) is a derivative of the D-amino acid alanine. This technical guide provides a comprehensive overview of its chemical and physical properties, primary applications in research, and detailed experimental protocols. The principal uses of N-Acetyl-D-alanine are as a competitive binding agent in studies of glycopeptide antibiotics, such as vancomycin, and as a substrate for the characterization of D-aminoacylase enzymes. This document outlines methodologies for its synthesis and its application in key biological assays, and illustrates its role in the broader context of bacterial cell wall synthesis inhibition. All quantitative data is presented in structured tables for clarity, and experimental workflows are accompanied by detailed procedural descriptions and diagrams generated using Graphviz to facilitate understanding and replication.

Chemical and Physical Properties

N-Acetyl-D-alanine is a white to off-white powder. Its chemical structure is characterized by an acetyl group attached to the nitrogen atom of D-alanine.

| Property | Value | Reference(s) |

| CAS Number | 19436-52-3 | [1][2] |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | [1][3] |

| IUPAC Name | (2R)-2-acetamidopropanoic acid | [1] |

| Synonyms | Acetyl-D-Alanine, D-Alanine, N-acetyl- | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 125 °C | |

| Solubility | Soluble in water | |

| SMILES | C--INVALID-LINK--C(O)=O | [2] |

| InChI Key | KTHDTJVBEPMMGL-GSVOUGTGSA-N | [2] |

Core Applications in Research and Development

The primary utility of N-Acetyl-D-alanine in a research context stems from its structural similarity to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls.

Investigating Antibiotic-Target Interactions

N-Acetyl-D-alanine is extensively used as a molecular probe to study the binding mechanism of glycopeptide antibiotics like vancomycin. Vancomycin exerts its antibacterial effect by binding to the D-Ala-D-Ala moiety of peptidoglycan precursors, thereby inhibiting cell wall synthesis. N-Acetyl-D-alanine acts as a competitive ligand, binding to the aglycone pocket of vancomycin, which allows for the detailed characterization of this interaction.

Characterization of D-aminoacylase Activity

N-Acetyl-D-alanine serves as a substrate for D-aminoacylases (N-acyl-D-amino acid amidohydrolases). These enzymes catalyze the stereospecific hydrolysis of N-acyl-D-amino acids. Assays using N-Acetyl-D-alanine are employed to identify, characterize, and determine the kinetic parameters of these enzymes, which have applications in biotechnology for the production of enantiomerically pure D-amino acids.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

N-Acetyl-D-alanine itself is not an antibiotic. However, its use in research is pivotal to understanding the mechanism of antibiotics that target the D-alanyl-D-alanine terminus of peptidoglycan precursors. The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by glycopeptide antibiotics, a process that can be studied using N-Acetyl-D-alanine as a competitive binder.

Experimental Protocols

The following are detailed methodologies for the synthesis of N-Acetyl-D-alanine and its use in key biological assays.

Synthesis of N-Acetyl-D-alanine

This protocol describes the acetylation of D-alanine using acetic anhydride.

Materials:

-

D-alanine

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask, dissolve D-alanine in glacial acetic acid with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the product under vacuum to yield N-Acetyl-D-alanine.

A similar protocol for the synthesis of the racemic mixture N-acetyl-D,L-alanine suggests using 1.2 to 1.3 molar equivalents of acetic anhydride in 4.4 to 5.0 molar equivalents of acetic acid at 48 to 55 °C[4].

Isothermal Titration Calorimetry (ITC) for Vancomycin Binding

This protocol outlines the determination of the binding affinity of vancomycin to N-Acetyl-D-alanine using ITC.

Materials:

-

Isothermal Titration Calorimeter (ITC)

-

High-purity vancomycin hydrochloride

-

High-purity N-Acetyl-D-alanine

-

Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

Procedure:

-

Sample Preparation:

-

Prepare a solution of vancomycin (e.g., 20 µM) in the ITC buffer.

-

Prepare a stock solution of N-Acetyl-D-alanine (e.g., 500 µM) in the same buffer.

-

-

ITC Experiment Setup:

-

Load the vancomycin solution into the sample cell of the calorimeter.

-

Load the N-Acetyl-D-alanine solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 300 rpm, injection volume of 10 µL).

-

-

Data Acquisition and Analysis:

-

Initiate the titration. A series of injections of N-Acetyl-D-alanine into the vancomycin solution will be performed.

-

The instrument measures the heat change upon each injection.

-

Integrate the raw data to obtain the heat change per injection.

-

Fit the integrated data to a one-site binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

Enzymatic Assay for D-aminoacylase Activity

This protocol describes a method to measure the activity of D-aminoacylase using N-Acetyl-D-alanine as the substrate. The formation of D-alanine is quantified.

Materials:

-

Purified D-aminoacylase

-

N-Acetyl-D-alanine

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system with a chiral column or a method for post-column derivatization for D-alanine detection. A coupled enzymatic assay can also be used for detection[5][6].

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the reaction buffer and a defined concentration of N-Acetyl-D-alanine (e.g., 10 mM).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding a known amount of the D-aminoacylase.

-

-

Time Course Sampling:

-

At specific time intervals, withdraw aliquots of the reaction mixture.

-

Stop the reaction by adding the quenching solution.

-

-

Quantification of D-alanine:

-

Analyze the quenched samples by HPLC with a chiral column to separate and quantify D-alanine.

-

Alternatively, use a colorimetric method where the produced D-alanine is a substrate for D-amino acid oxidase, which generates hydrogen peroxide that can be detected with a suitable dye and horseradish peroxidase[5][6].

-

-

Data Analysis:

-

Calculate the rate of D-alanine formation.

-

Determine kinetic parameters such as Kₘ and Vₘₐₓ by measuring the reaction rate at various substrate concentrations.

-

Conclusion

N-Acetyl-D-alanine (CAS 19436-52-3) is a valuable research chemical for scientists in the fields of microbiology, biochemistry, and drug development. Its primary utility lies in its role as a structural analog of the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors. This property makes it an indispensable tool for studying the mechanism of action of glycopeptide antibiotics and for the characterization of D-aminoacylase enzymes. The protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing N-Acetyl-D-alanine in their work.

References

- 1. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. cellbiolabs.com [cellbiolabs.com]

The Stereochemistry of N-Acetyl-D-alanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-alanine (Ac-D-Ala) is a chiral molecule of significant interest in the fields of microbiology, biochemistry, and pharmacology. As a derivative of the non-proteinogenic D-alanine, its stereochemistry plays a crucial role in its biological activity, particularly in the context of bacterial cell wall biosynthesis and antibiotic resistance. This technical guide provides an in-depth analysis of the stereochemistry of N-Acetyl-D-alanine, including its synthesis, characterization, and its pivotal role as a substrate analog in studying enzymes involved in peptidoglycan synthesis and the mechanism of action of glycopeptide antibiotics such as vancomycin. Detailed experimental protocols and data are presented to facilitate further research and application in drug development.

Introduction

The rigid peptidoglycan layer of the bacterial cell wall is essential for maintaining cellular integrity and shape. A key component of this structure is the presence of D-amino acids, particularly D-alanine, which are incorporated into the peptide side chains. The terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the peptidoglycan precursor is the specific target for last-resort antibiotics like vancomycin. N-Acetyl-D-alanine serves as a valuable molecular probe to investigate the stereospecific interactions between these precursors and the enzymes and antibiotics that target them. Understanding the precise stereochemical properties of N-Acetyl-D-alanine is therefore fundamental to elucidating mechanisms of antibiotic action and designing novel therapeutic agents to combat bacterial resistance.

Physicochemical and Stereochemical Properties

N-Acetyl-D-alanine is the N-acetylated form of D-alanine, with the (R)-configuration at the α-carbon. Its physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2R)-2-acetamidopropanoic acid |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol [1][2] |

| CAS Number | 19436-52-3[1][2] |

| Appearance | White to off-white powder[1] |

| Stereochemistry | (R)-enantiomer |

| Specific Rotation ([α]D) | Positive (+) value; specific numerical value not consistently reported in the reviewed literature. The compound is also referred to as (R)-(+)-N-acetylalanine. |

Synthesis of Enantiomerically Pure N-Acetyl-D-alanine

The synthesis of enantiomerically pure N-Acetyl-D-alanine is crucial for its application in stereospecific biological studies. A common and effective method involves the direct acetylation of D-alanine.

Experimental Protocol: Acetylation of D-Alanine

This protocol is adapted from general methods for the acetylation of amino acids.

Materials:

-

D-alanine

-

Acetic anhydride

-

Glacial acetic acid

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolve D-alanine in glacial acetic acid in a round-bottom flask. A typical concentration is in the range of 3-4 moles of alanine per liter of acetic acid.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add 1.2 to 1.3 molar equivalents of acetic anhydride to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50°C and 100°C. The optimal temperature may require adjustment depending on the scale of the reaction.

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.

-

The resulting crude N-Acetyl-D,L-alanine can be purified by crystallization from water.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Expected Yield: 78-83% with a purity of 98-99%.

Stereochemical Characterization

Confirming the enantiomeric purity of synthesized N-Acetyl-D-alanine is paramount. This can be achieved through several analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector.

-

A chiral stationary phase (CSP) column. Columns such as those based on Pirkle-type phases or cyclodextrin derivatives are often effective for separating N-acetylated amino acids.

Mobile Phase:

-

A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane, 1,2-dichloroethane, and ethanol. The exact ratio should be optimized for the specific column used.

-

For reversed-phase chiral HPLC, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used.

Procedure:

-

Prepare a standard solution of racemic N-Acetyl-D,L-alanine to determine the retention times of both the D- and L-enantiomers.

-

Prepare a solution of the synthesized N-Acetyl-D-alanine sample in the mobile phase.

-

Inject the racemic standard and the sample onto the chiral HPLC column.

-

Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 210 nm where the amide bond absorbs.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([D] - [L]) / ([D] + [L])] x 100 where [D] and [L] are the peak areas of the D- and L-enantiomers, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to distinguish between enantiomers and determine their relative concentrations.

Experimental Protocol: Enantiomeric Excess Determination by NMR

Materials:

-

N-Acetyl-D-alanine sample

-

A suitable deuterated solvent (e.g., CDCl₃ or C₆D₆)

-

A chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.

Procedure:

-

Dissolve a known amount of the N-Acetyl-D-alanine sample in the deuterated solvent in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the sample.

-

Add a molar equivalent of the chiral solvating agent to the NMR tube.

-

Acquire another ¹H NMR spectrum. In the presence of the CSA, the signals of the enantiomers should be resolved into two distinct sets of peaks.

-

Integrate the corresponding signals for the D- and L-enantiomers.

-

Calculate the enantiomeric excess based on the ratio of the integrals.

Role in Biological Systems and Drug Development

N-Acetyl-D-alanine is a crucial tool for studying the enzymes involved in the late stages of bacterial peptidoglycan biosynthesis and the mechanism of action of antibiotics that target this pathway.

Interaction with D-Ala-D-Ala Ligase and Penicillin-Binding Proteins (PBPs)

The terminal D-Ala-D-Ala dipeptide of the peptidoglycan precursor is synthesized by D-Ala-D-Ala ligase. This dipeptide is then recognized by Penicillin-Binding Proteins (PBPs), which catalyze the cross-linking of the peptidoglycan chains. N-Acetyl-D-alanine can act as a structural analog of the D-Ala terminus and can be used in competitive binding assays to study the affinity of novel antibiotic candidates for the active site of PBPs.

Interaction with Vancomycin

The glycopeptide antibiotic vancomycin exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions. N-Acetyl-D-alanine can be used to study this interaction in detail.

Experimental Protocol: Characterization of Vancomycin Binding by Isothermal Titration Calorimetry (ITC)

Materials:

-

High-purity vancomycin hydrochloride

-

High-purity N-Acetyl-D-alanine

-

Isothermal Titration Calorimeter (ITC)

-

Appropriate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)